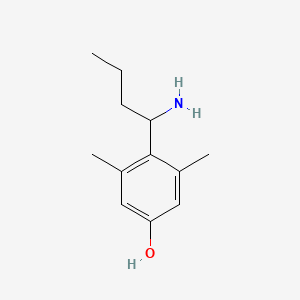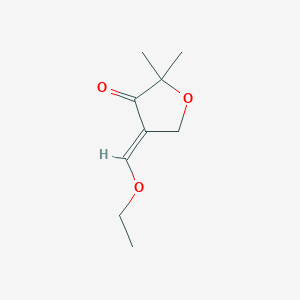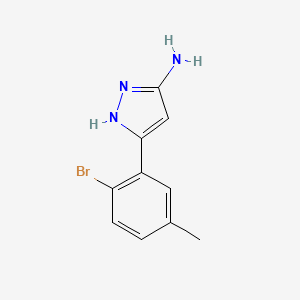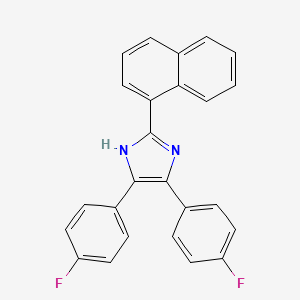
4,5-bis(4-fluorophenyl)-2-(naphthalen-1-yl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-bis(4-fluorophenyl)-2-(naphthalen-1-yl)-1H-imidazole is a synthetic organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure This particular compound is characterized by the presence of two 4-fluorophenyl groups and a naphthalen-1-yl group attached to the imidazole ring
Preparation Methods
The synthesis of 4,5-bis(4-fluorophenyl)-2-(naphthalen-1-yl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-diketone with an aldehyde in the presence of an ammonium acetate catalyst.
Introduction of Substituents: The 4-fluorophenyl and naphthalen-1-yl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the substitution process.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to improve yield and efficiency.
Chemical Reactions Analysis
4,5-bis(4-fluorophenyl)-2-(naphthalen-1-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
4,5-bis(4-fluorophenyl)-2-(naphthalen-1-yl)-1H-imidazole has been explored for various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development. It may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects and mechanisms of action in treating various diseases.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,5-bis(4-fluorophenyl)-2-(naphthalen-1-yl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
4,5-bis(4-fluorophenyl)-2-(naphthalen-1-yl)-1H-imidazole can be compared with other imidazole derivatives, such as:
4,5-diphenyl-2-(naphthalen-1-yl)-1H-imidazole: Similar structure but lacks the fluorine atoms on the phenyl rings.
4,5-bis(4-chlorophenyl)-2-(naphthalen-1-yl)-1H-imidazole: Contains chlorine atoms instead of fluorine atoms on the phenyl rings.
4,5-bis(4-methylphenyl)-2-(naphthalen-1-yl)-1H-imidazole: Contains methyl groups instead of fluorine atoms on the phenyl rings.
Properties
Molecular Formula |
C25H16F2N2 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
4,5-bis(4-fluorophenyl)-2-naphthalen-1-yl-1H-imidazole |
InChI |
InChI=1S/C25H16F2N2/c26-19-12-8-17(9-13-19)23-24(18-10-14-20(27)15-11-18)29-25(28-23)22-7-3-5-16-4-1-2-6-21(16)22/h1-15H,(H,28,29) |
InChI Key |
ZJLYMMDEGVXSCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC(=C(N3)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


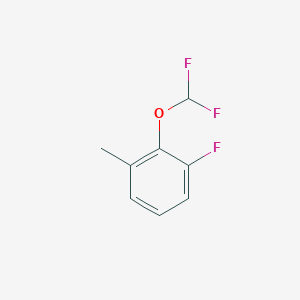
![2-{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B15239950.png)
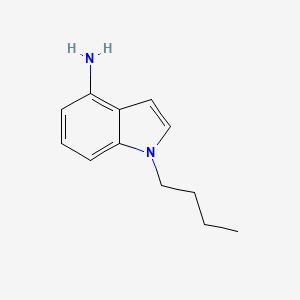
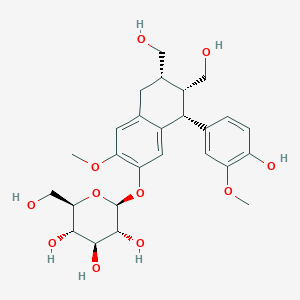
![4-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15239963.png)
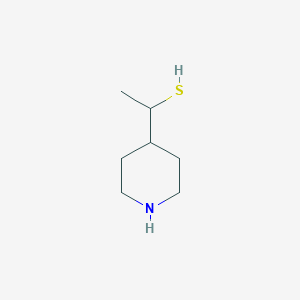
![3-Bromo-8-methyl-2-(trifluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B15239979.png)
![(NE)-N-[1-[2-(2-chloroanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine](/img/structure/B15239986.png)
![3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B15239992.png)
![Benzyl (5-azaspiro[2.4]heptan-7-YL)carbamate](/img/structure/B15239993.png)
![N-[2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethyl]thietan-3-amine](/img/structure/B15239998.png)
